Tungsten(IV) chloride

説明

Significance within Inorganic and Organometallic Chemistry

Tungsten(IV) chloride holds a notable position in both inorganic and organometallic chemistry due to its versatile reactivity and role as a precursor. smolecule.comchemimpex.com In materials science, it is a key reactant for the synthesis of advanced materials, such as highly conductive tungsten diselenide (WSe₂) nanosheets, which show promise for future electronic devices. smolecule.comalfa-chemistry.com

Its utility extends to the field of catalysis, where it is employed in organic synthesis. smolecule.comchemimpex.com WCl₄ can act as a catalyst for the ring-opening polymerization of olefins, enabling the production of specific polymers. smolecule.com Furthermore, it is a precursor for creating other tungsten compounds, including triply bonded ditungsten phosphine (B1218219) complexes, which are explored for their unique catalytic properties. smolecule.com The compound's ability to form complexes with various organic ligands makes it a valuable reagent in coordination chemistry and in the synthesis of organometallic compounds like bis(cyclopentadienyl) complexes of tungsten(IV). smolecule.comacs.org Researchers also investigate the fundamental properties of WCl₄ itself, including its electronic structure and reactivity, to better understand its potential applications. smolecule.com

Historical Trajectories of Low-Valent Tungsten Halide Investigations

The story of tungsten halides is intrinsically linked to the history of tungsten itself. The element was first identified in the 18th century. In 1751, Axel Fredrik Cronstedt discovered the mineral scheelite, which he called "tungsten" (Swedish for "heavy stone"). wikipedia.org The name "wolframite" also has historical roots in the 16th century, described by Georgius Agricola as a mineral that interfered with tin smelting, metaphorically devouring the tin like a wolf. itia.info

The isolation of tungsten metal and the exploration of its compounds, including its halides, followed. The development of the tungsten-halogen lamp in the 20th century, which utilizes a chemical reaction cycle between tungsten and a halogen gas, highlights the long-standing interest in the interactions between these elements. researchgate.net

Investigations into the lower oxidation states of tungsten halides, such as this compound, are a more modern focus within inorganic chemistry. Research into low-valent tungsten gained momentum as the field of organometallic catalysis developed. For instance, early work in the 1970s demonstrated that low-valent tungsten compounds could catalyze reactions like the isomerization of alkenes. springernature.com The synthesis of WCl₄ is typically achieved by the reduction of tungsten hexachloride (WCl₆). wikipedia.orghandwiki.org Various reducing agents have been used, with antimony being identified as particularly effective. wikipedia.orghandwiki.orgalfa-chemistry.com This focus on lower-valent species like WCl₄ is driven by their potential to engage in novel redox chemistry, leading to the development of new catalytic cycles and synthetic methodologies that are distinct from their higher-valent counterparts. springernature.comacs.org

Properties of this compound

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | WCl₄ wikipedia.org |

| Molar Mass | 325.65 g/mol wikipedia.org |

| Appearance | Black, diamagnetic solid wikipedia.orgshef.ac.uk |

| Density | 4.62 g/cm³ wikipedia.org |

| Melting Point | Decomposes at its melting point smolecule.comshef.ac.uk |

| IUPAC Name | Tetrachlorotungsten alfa-chemistry.comamericanelements.com |

Structural Data

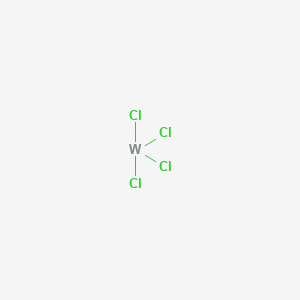

This compound possesses a polymeric structure. wikipedia.orghandwiki.org The tungsten atoms are in an octahedral geometry, forming linear chains. Four of the six chloride ligands surrounding each tungsten center act as bridging ligands. wikipedia.orghandwiki.org

| Structural Feature | Value |

| W-W Bonding Separation | 2.688 Å wikipedia.orghandwiki.org |

| W-W Nonbonding Separation | 3.787 Å wikipedia.orghandwiki.org |

Structure

2D Structure

特性

IUPAC Name |

tetrachlorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.W/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUIDGQAIILFBW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[W](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WCl4, Cl4W | |

| Record name | tungsten(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158866 | |

| Record name | (T-4)-Tungsten chloride (WCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-13-8 | |

| Record name | Tungsten chloride (WCl4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (T-4)-Tungsten chloride (WCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten(IV) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tungsten Iv Chloride

Reductive Synthesis from Higher Oxidation State Tungsten Chlorides

The principal route to tungsten(IV) chloride (WCl₄) involves the reduction of the more common tungsten(VI) chloride (WCl₆). This transformation can be accomplished through several chemical and organometallic reduction strategies.

Chemical Reduction Strategies

A number of elemental and inorganic reagents have been successfully employed to reduce WCl₆ to WCl₄. These solid-state and solution-based methods offer various advantages in terms of yield and purity of the final product.

Antimony has been demonstrated to be a highly effective reductant for the synthesis of polymeric (WCl₄)ₓ. The reaction is typically carried out in the solid state, yielding crystalline WCl₄. This method is considered one of the more convenient and safer solid-state approaches. researchgate.netacs.orgacs.org In a typical procedure, tungsten hexachloride is heated with antimony, resulting in a high yield of tungsten tetrachloride, often up to 97%. researchgate.netacs.orgacs.orgacs.org The reaction can be summarized as: 3 WCl₆ + 2 Sb → 3 WCl₄ + 2 SbCl₃ wikipedia.org

Red phosphorus is another effective reducing agent for the preparation of WCl₄ from WCl₆. A modification of a published procedure has been shown to improve the purity of the resulting (WCl₄)ₓ. researchgate.netacs.orgacs.org The reaction is typically performed at elevated temperatures, with a temperature of 230-240 °C maintained for 24 hours to ensure complete reaction. acs.org

Tin has been utilized as a reductant in a solution-based synthesis to produce a highly reactive, amorphous powder of (WCl₄)ₓ. researchgate.netacs.org This reaction is carried out in 1,2-dichloroethane (B1671644) and proceeds with a high yield of 99%. researchgate.netacs.orgresearchgate.net The resulting highly reactive WCl₄ powder is a versatile starting material for the synthesis of various adducts. researchgate.netacs.org

Bismuth can also be used for the solid-state reduction of WCl₆ to WCl₄. This method provides crystalline (WCl₄)ₓ in good yields, reported to be around 82%. researchgate.netacs.orgacs.org

Hydrogen gas can serve as a reductant, although the process involves photochemistry. The photoreduction of gaseous WCl₆ molecules by hydrogen has been studied. It is shown that the photodissociation of WCl₆ by radiation with a wavelength of 300-450 nm leads to the splitting off of molecular chlorine, with hydrogen's role being to bind the liberated chlorine.

A summary of the yields for these chemical reduction strategies is presented in the table below.

| Reductant | Yield of WCl₄ | Reference |

| Antimony | 97% | researchgate.netacs.orgacs.orgacs.org |

| Bismuth | 82% | researchgate.netacs.orgacs.org |

| Tin | 99% | researchgate.netacs.orgresearchgate.net |

| Red Phosphorus | High | researchgate.netacs.orgacs.org |

| Hydrogen | - |

Organometallic and Silane-Based Reductions

More recently, organometallic and silane-based reagents have emerged as mild and efficient reductants for the synthesis of WCl₄.

The use of trimethylsilyl (B98337) reagents for the reduction of tungsten halides has been explored. For instance, allyltrimethylsilane (B147118) has been used in the reduction of WCl₆ to prepare WCl₄ adducts. researchgate.netresearchgate.netresearchgate.net

Dimethylphenylsilane (PhMe₂SiH) has been shown to be an effective reagent for the stepwise reduction of WCl₆. rsc.org The reaction proceeds in toluene (B28343), and by controlling the stoichiometry of the silane, one can isolate either WCl₅ or WCl₄ in essentially quantitative yields. rsc.org The reduction of WCl₆ to WCl₄ typically requires the reaction to be left overnight. rsc.orgucf.edu A key advantage of this method is that the byproducts are PhMe₂SiCl and H₂, which are relatively easy to separate from the desired product. rsc.org

Alternative Synthetic Approaches

Beyond the direct reduction of WCl₆, other synthetic strategies exist for obtaining this compound. One such method involves the chlorination of tungsten metal at elevated temperatures (around 600°C). smolecule.com Another approach is the reaction of tungsten with other chlorinated compounds under controlled conditions. smolecule.com Additionally, aluminum has been used as a reductant for WCl₆ in sealed, evacuated tubes under a controlled temperature gradient, affording nearly quantitative yields of crystalline WCl₄. researchgate.net

Derivatization to this compound Adducts and Solvates

This compound is a valuable precursor for the synthesis of a wide range of coordination complexes. It readily forms adducts with various Lewis bases, leading to more soluble and handleable materials for further reactions.

Synthesis of Acetonitrile (B52724), Tetrahydrofuran (B95107), and Diethyl Ether Adducts

The highly reactive (WCl₄)ₓ powder, prepared from the tin reduction of WCl₆, can be readily converted in high yields to the well-known acetonitrile adduct, WCl₄(CH₃CN)₂. researchgate.netacs.orgresearchgate.netresearchgate.net

The tetrahydrofuran (THF) adduct, WCl₄(THF)₂, is another important and synthetically useful derivative. Convenient, high-yield methods for the preparation of WCl₄(THF)₂ have been developed, often involving the reduction of WCl₆ with olefins like allyltrimethylsilane in the presence of THF. researchgate.netresearchgate.netresearchgate.net The reaction between CpWCl₄ (Cp = η⁵-C₅Me₅) and BH₃·THF also leads to the formation of a THF adduct of a reduced tungsten species. acs.org

The synthesis and true identity of the diethyl ether adduct of this compound, WCl₄(Et₂O)ₓ, were a subject of debate for a considerable period. smolecule.comresearchgate.netnih.gov Initially proposed as a bis-adduct, WCl₄(Et₂O)₂, subsequent elemental analyses suggested a mono-ether adduct. smolecule.comnih.gov However, recent work has definitively characterized the complex as trans-tetrachloridobis(diethyl ether)tungsten(IV), trans-WCl₄(Et₂O)₂, through single-crystal X-ray diffraction. researchgate.netnih.gov This adduct can be synthesized by dissolving WCl₄ in diethyl ether. nih.gov

| Adduct/Solvate | Formula | Reference |

| Acetonitrile Adduct | WCl₄(CH₃CN)₂ | researchgate.netacs.orgresearchgate.netresearchgate.net |

| Tetrahydrofuran Adduct | WCl₄(THF)₂ | researchgate.netresearchgate.netresearchgate.net |

| Diethyl Ether Adduct | trans-WCl₄(Et₂O)₂ | researchgate.netnih.govnih.gov |

Formation of Diphosphine and Bipyridine Complexes

This compound serves as a starting material for the synthesis of complexes with chelating ligands such as diphosphines and bipyridine. For example, the reaction of WCl₄ with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can lead to the formation of WCl₄(dppe). researchgate.net The reaction of NaSeMes (Mes = mesityl) with WCl₄(PPh₂Me)₂ in THF is another example of using a phosphine (B1218219) adduct of WCl₄ as a reactant. cdnsciencepub.com

Complexes with bipyridine (bipy) are also known. For instance, WBr₄(bipy) has been synthesized, and similar methods can be applied to the chloride analogues. researchgate.net The reaction of binuclear bis(organoimido) tungsten complexes with 2,2'-bipyridyl has been shown to yield mononuclear bis(organoimido) complexes of the type [WCl₂(NR)(NR')(bipy)]. researchgate.net

Generalized Coordination with Donor Ligands

This compound, a key precursor in tungsten chemistry, readily forms coordination complexes with a variety of neutral donor ligands. These reactions typically involve the direct interaction of WCl₄ with the ligand, which can also function as the solvent, leading to the formation of adducts with the general formula WCl₄L₂. iucr.orgnih.gov The formation of these adducts is a classic example of Lewis acid-base chemistry, where the electron-deficient tungsten(IV) center acts as a Lewis acid and the ligand as a Lewis base. The resulting complexes are often valuable starting materials for further synthetic transformations. rsc.orgresearchgate.net

The coordination number of tungsten in these adducts is typically six, resulting in an octahedral geometry. iucr.orgnih.gov The specific arrangement of the ligands (cis or trans) is influenced by the nature of the donor ligand itself.

A range of donor ligands, featuring nitrogen, oxygen, sulfur, and phosphorus donor atoms, have been successfully employed in the synthesis of these adducts. For instance, nitriles, ethers, thioethers, and phosphines all react with this compound to form stable complexes. researchgate.netacs.org The synthesis of these adducts often involves straightforward procedures, such as the reaction of WCl₄ with the neat ligand or in a suitable solvent. researchgate.netsoton.ac.uk

The study of these coordination complexes is crucial for understanding the reactivity and electronic properties of the tungsten(IV) center. The stability and reactivity of the WCl₄L₂ adducts can vary significantly depending on the donor ligand, making them versatile intermediates in the synthesis of more complex organometallic and inorganic tungsten compounds. rsc.orgresearchgate.net

Coordination with N-Donor Ligands

Nitrile ligands (RCN) react with this compound to yield complexes of the type WCl₄(RCN)₂. acs.org For example, the reaction of WCl₆ with acetonitrile can be used to produce WCl₄(CH₃CN)₂. acs.org Infrared spectroscopy has been a key tool in determining the geometry of these complexes. For instance, WCl₄(CH₃CN)₂ and WCl₄(C₂H₅CN)₂ have been assigned a cis configuration, while WCl₄(C₃H₇CN)₂ adopts a trans geometry. acs.org These nitrile adducts, such as WCl₄(MeCN)₂, are valuable synthons for the preparation of other tungsten(IV) complexes through ligand exchange reactions. nih.gov

Coordination with O-Donor Ligands

Ethereal ligands are commonly used to form adducts with this compound. The bis(diethyl ether) adduct, trans-WCl₄(OEt₂)₂, has been synthesized and its structure confirmed by X-ray crystallography. iucr.orgresearchgate.net This complex features a centrosymmetric molecule with the two diethyl ether ligands in a trans configuration. researchgate.net Similarly, tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (dme) form stable adducts, WCl₄(thf)₂ and WCl₄(dme) respectively, which are useful starting materials in tungsten chemistry. iucr.orgrsc.orgresearchgate.net The synthesis of these ether adducts can be achieved through various methods, including the reduction of WCl₆ in the presence of the ether. iucr.org

Coordination with S-Donor Ligands

This compound also forms simple adducts with thioether ligands, with the general formula WCl₄·2L. soton.ac.uk For example, complexes with diethyl sulfide (B99878), WCl₄[S(C₂H₅)₂]₂, and tetrahydrothiophene, WCl₄(SC₄H₈)₂, have been prepared. acs.org Infrared spectral data suggest a cis geometry for WCl₄[S(C₂H₅)₂]₂ and a trans arrangement for WCl₄(SC₄H₈)₂. acs.org These thioether complexes are noted to be somewhat unstable, with the sulfide ligands being susceptible to displacement by other neutral donors or halide ions, making them useful intermediates for further synthetic applications.

Coordination with P-Donor Ligands

Tertiary phosphines are another important class of ligands that coordinate to this compound. The complex WCl₄(PPh₃)₂ can be synthesized, and its structure has been investigated. researchgate.net Improved synthetic methods for preparing complexes of the type [WCl₄L₂] where L is a tertiary phosphine have been developed. researchgate.net These compounds are typically characterized using infrared and NMR spectroscopy to elucidate their structures. researchgate.net

Table 1: Examples of this compound Adducts with Donor Ligands

| Donor Ligand (L) | Ligand Type | Complex Formula | Deduced Geometry |

| Acetonitrile (CH₃CN) | N-Donor | WCl₄(CH₃CN)₂ | cis acs.org |

| Propionitrile (C₂H₅CN) | N-Donor | WCl₄(C₂H₅CN)₂ | cis acs.org |

| Butyronitrile (C₃H₇CN) | N-Donor | WCl₄(C₃H₇CN)₂ | trans acs.org |

| Diethyl ether (Et₂O) | O-Donor | WCl₄(OEt₂)₂ | trans researchgate.net |

| Tetrahydrofuran (THF) | O-Donor | WCl₄(thf)₂ | - |

| 1,2-Dimethoxyethane (dme) | O-Donor | WCl₄(dme) | - |

| Diethyl sulfide (Et₂S) | S-Donor | WCl₄(SEt₂)₂ | cis acs.org |

| Tetrahydrothiophene (THT) | S-Donor | WCl₄(SC₄H₈)₂ | trans acs.org |

| Triphenylphosphine (B44618) (PPh₃) | P-Donor | WCl₄(PPh₃)₂ | - |

Mechanistic Investigations of Tungsten Iv Chloride Reactivity

Disproportionation Pathways

Disproportionation, a reaction where a substance is simultaneously oxidized and reduced, is a characteristic feature of tungsten(IV) chloride chemistry, particularly at elevated temperatures or in specific solvent systems.

Formation of Lower and Higher Tungsten Chlorides

This compound can undergo thermal disproportionation to yield tungsten chlorides of both lower and higher oxidation states. A notable example is the synthesis of tungsten(II) chloride (WCl₂) from WCl₄. This conversion is typically achieved by heating WCl₄ in a sealed tube at temperatures between 450 to 500°C. researchgate.net This process demonstrates that WCl₄ is thermally unstable with respect to its neighboring oxidation states. The reaction can be generally represented as:

2WCl₄(s) → WCl₂(s) + WCl₆(g)

The formation of various tungsten chlorides, including those with different valences like WCl₂, WCl₅, and WCl₆, from processes involving WCl₄ underscores the complex equilibria at play. epo.orggoogle.com

Table 1: Thermal Disproportionation of Tungsten(IV) Halides

| Starting Material | Condition | Products | Source |

| WCl₄ | 450-500°C | WCl₂ and other higher oxidation state chlorides | researchgate.net |

| WBr₄ | 450-500°C | WBr₂ and other higher oxidation state bromides | researchgate.net |

Disproportionation Phenomena in Molten Salt Media

In molten alkali chloride melts, the chemistry of tungsten is complex and highly dependent on temperature and the composition of the salt. researchgate.net While W(IV) can be stabilized in these media, disproportionation reactions are significant. researchgate.netresearchgate.net For instance, the dissolution of tungsten hexachloride (WCl₆) in a sodium chloride-cesium chloride (NaCl-2CsCl) melt initially produces the tungsten(IV) complex ion, [WCl₆]²⁻, as a result of disproportionation. researchgate.netresearchgate.neturfu.ru

This indicates that equilibria exist between different tungsten oxidation states within the melt. The stability of a particular oxidation state is influenced by factors such as the cationic radius of the molten salt solvent; melts with cations of larger radii tend to better stabilize the tungsten species. researchgate.net The general concept of disproportionation is a critical consideration in high-temperature electrochemical processes, such as those proposed for molten salt reactors, where maintaining a specific oxidation state is essential to prevent corrosion and precipitation of metallic species. nrc.govmdpi.com

Oxidative Transformations

This compound is susceptible to oxidation, particularly by oxygen-containing species. These reactions are a common route to tungsten oxychlorides, which are themselves important chemical precursors.

Reactions with Oxygen-Containing Species

This compound is highly sensitive to oxygen and moisture. researchgate.net In molten salt environments, W(IV) chloro species react readily with oxide or hydroxide (B78521) impurities. researchgate.netresearchgate.net The presence of oxygen gas (O₂) in the atmosphere above a chloride melt containing the [WCl₆]²⁻ ion leads to its oxidation, forming a tungsten(V) oxychloro species, [WOCl₅]²⁻. researchgate.netresearchgate.net This oxidation follows first-order kinetics with respect to the W(IV) complex. researchgate.net

Hydrolysis is another significant oxidative reaction. When exposed to water, WCl₄ hydrolyzes to form tungsten oxides and hydrogen chloride gas. smolecule.com This reactivity is leveraged in the production of high-purity tungstic acid (mWO₃·nH₂O), where volatile tungsten chlorides and oxychlorides are hydrolyzed. tungstic-acid.com

Conversion to Oxochloro Tungsten(IV) Species

The controlled reaction of tungsten(IV) with oxygen sources can lead to the formation of oxochloro tungsten(IV) species. In molten alkali chloride melts, small quantities of oxide ions can cause the gradual conversion of W(IV) chloro complexes into W(IV) oxychloro species. researchgate.net Spectroscopic studies in 3LiCl-2KCl melts have confirmed the coexistence of both chloro- and oxychloro complexes of W(IV). researchgate.net

A distinct tungsten(IV) oxychloride, tungsten(IV) oxydichloride (WOCl₂), has been isolated as a product of the thermal disproportionation of tungsten(V) oxytrichloride (WOCl₃). The properties of WOCl₂ suggest a polymeric structure with both chlorine and oxygen atoms acting as bridges between tungsten centers. rsc.org

Table 2: Formation of Tungsten Oxychloro Species from Tungsten(IV)

| Reactants | Medium/Conditions | Product Species | Source |

| [WCl₆]²⁻ + O₂ | NaCl-2CsCl melt, 550°C | [WOCl₅]²⁻ (W(V) species) | researchgate.netresearchgate.net |

| W(IV) chloro species + Oxide ions | Molten alkali chloride | W(IV) oxychloro species | researchgate.net |

| Anodic dissolution of W | 3LiCl-2KCl melt, 550°C | Coexistence of W(IV) chloro- and oxychloro species | researchgate.net |

| Thermal disproportionation of WOCl₃ | Heating | WOCl₂ (W(IV) species) and WOCl₄ | rsc.org |

Coordination Chemistry and Complexation Mechanisms

This compound acts as a Lewis acid and is a valuable precursor for a wide array of coordination complexes. rsc.org It readily forms adducts with various donor solvents, typically resulting in six-coordinate, octahedral complexes of the type WCl₄L₂.

A classic, though historically ambiguous, example is the bis(diethyl ether) adduct, WCl₄(Et₂O)₂. For decades, its existence was debated, but it was ultimately isolated and structurally characterized by single-crystal X-ray diffraction, confirming a trans-coordination of the two diethyl ether ligands. nih.govnih.gov The synthesis involved the reduction of WCl₆ in diethyl ether. nih.gov

Other well-characterized adducts include those with acetonitrile (B52724) (WCl₄(MeCN)₂), pyridine (B92270) (WCl₄(py)₂), and 1,2-dimethoxyethane (B42094) (WCl₄(dme)). rsc.orgnih.gov The WCl₄(dme) complex is a particularly useful starting material for synthesizing other tungsten(IV) compounds, such as bis(cyclopentadienyl)tungsten dihydride. acs.org These adducts are often more soluble and easier to handle than the parent polymeric WCl₄, making them versatile entry points into organometallic and inorganic tungsten chemistry. rsc.orghandwiki.org

Table 3: Examples of this compound Coordination Complexes

| Compound Formula | Ligand (L) | Common Name/Abbreviation | Structural Feature | Source |

| WCl₄(Et₂O)₂ | Diethyl Ether | Et₂O | trans-coordinated ligands | nih.gov |

| WCl₄(MeCN)₂ | Acetonitrile | MeCN | - | nih.gov |

| WCl₄(py)₂ | Pyridine | py | - | nih.gov |

| WCl₄(dme) | 1,2-dimethoxyethane | dme | Chelating ligand | rsc.org |

Ligand Exchange Reactions with Organic Molecules

This compound readily undergoes ligand exchange reactions, where the chloride ligands are substituted by various organic molecules. These reactions are fundamental to the synthesis of a wide array of tungsten(IV) complexes.

A common route for creating tungsten(IV) adducts involves the displacement of nitrile ligands from precursor complexes like WCl₄(RCN)₂. Under mild conditions, these nitrile ligands can be replaced to form six-coordinate complexes of the type WCl₄(ligand)₂ or WCl₄(bidentate). researchgate.net For instance, WCl₄ forms simple adducts with alkyl sulfides (R₂S), such as WCl₄·2L. scholaris.ca These sulfide (B99878) complexes are valuable synthetic intermediates because the sulfide ligands are unstable and can be easily displaced by other neutral donor ligands or halide ions. scholaris.cacdnsciencepub.comresearchgate.net

The reaction of tungsten oxytetrachloride (WOCl₄) and related chalcogenide compounds with triphenylphosphine (B44618) results in the abstraction of the chalcogen atom, reducing the tungsten from W(VI) to W(IV) and forming the stable complex tetrachlorobis(triphenylphosphine)tungsten(IV), or WCl₄(PPh₃)₂. rsc.org

| Reactant | Ligand (L) | Product Complex | Reference |

|---|---|---|---|

| WCl₄(RCN)₂ | Monodentate or Bidentate Ligands | WCl₄(L)₂ or WCl₄(bidentate) | researchgate.net |

| WCl₄ | Alkyl Sulfides (R₂S) | WCl₄·2R₂S | scholaris.ca |

| WCl₄Y (Y=O, S, Se) | Triphenylphosphine (PPh₃) | WCl₄(PPh₃)₂ | rsc.org |

Formation of Polynuclear Tungsten Complexes (e.g., ditungsten phosphine (B1218219) complexes)

A significant aspect of WCl₄ chemistry is its ability to serve as a precursor for polynuclear complexes, which contain multiple tungsten atoms. These reactions often involve reduction of the tungsten center.

A key example is the reduction of WCl₄ with sodium amalgam in the presence of thioether ligands (L), such as 1,4-dithiane (B1222100) or 1,4-thioxane. acs.org This process yields a mixture of ditungsten(III) complexes, including the neutral species Cl₃W(μ-L)₃WCl₃ and the anionic complex [Cl₃W(μ-L)₂(μ-Cl)WCl₃]⁻. acs.org Similarly, the chemical reduction of WCl₄ with sodium in tetrahydrofuran (B95107) (thf) produces the ditungsten(III) heptachloride derivative, [Na(thf)₃][W₂Cl₇(thf)₂]. wikipedia.org These structures feature bridging ligands that link the two tungsten centers.

While not originating from WCl₄, reactions of WCl₅ with triphenylphosphine chalcogenides (Ph₃PS, Ph₃PSe) form complexes with the empirical formula WCl₅L, which have been identified as the dinuclear W(V) species [W₂Cl₈L₂]²⁺Cl⁻₂, highlighting the tendency of tungsten chlorides to form polynuclear structures. cdnsciencepub.comcdnsciencepub.com

| WCl₄ Reactants | Reducing Agent | Ligand (L) | Polynuclear Product | Reference |

|---|---|---|---|---|

| WCl₄ | Sodium amalgam | 1,4-dithiane, 1,4-thioxane | Cl₃W(μ-L)₃WCl₃ | acs.org |

| WCl₄ | Sodium amalgam | 1,4-dithiane, 1,4-thioxane | [Cl₃W(μ-L)₂(μ-Cl)WCl₃]⁻ | acs.org |

| WCl₄ | Sodium | Tetrahydrofuran (thf) | [W₂Cl₇(thf)₂]⁻ | wikipedia.org |

Reactivity with Nitrogen-Containing Ligands (e.g., 8-quinolinol, ureas)

The reactivity of tungsten chlorides with nitrogen-containing ligands has been explored, particularly with substituted ureas. While much of the research involves higher-valent tungsten chlorides like WCl₆ and WCl₅, these studies provide insight into the potential reactions of WCl₄. Reactions of WCl₆ with N-substituted ureas, such as tetramethylurea or 1,3-diphenylurea, proceed with electron interchange, leading to the formation of W(V) chloride salts. unipi.itrsc.org This indicates that the tungsten center is reduced, a process that could be relevant in reactions starting with WCl₄. For example, WCl₅ reacts with various ureas to form WCl₅(urea) complexes. unipi.itresearchgate.net

Redox Behavior and Electrochemical Studies

The redox chemistry of this compound is complex, encompassing both chemical and electrochemical transformations that can lead to various lower and higher oxidation states.

Reduction to Lower Tungsten Oxidation States

This compound can be chemically reduced to form species with tungsten in lower oxidation states, most notably W(III). A prominent example is the reduction by sodium in tetrahydrofuran, which yields a ditungsten(III) complex. wikipedia.org The use of sodium amalgam as a reductant in the presence of thioethers also effectively reduces WCl₄ to ditungsten(III) products. acs.org Electrochemical studies in molten salts have shown that W(IV) can be further reduced to W(II) and ultimately to metallic tungsten (W(0)). researchgate.netresearchgate.net

Electrochemical Characterization in Non-Aqueous and Molten Salt Environments

The electrochemical behavior of tungsten(IV) has been extensively studied in high-temperature molten alkali chloride salts and in non-aqueous ionic liquids.

In molten alkali chloride mixtures (e.g., NaCl-KCl, LiCl-KCl) at temperatures between 450°C and 750°C, W(IV) is stabilized as the hexachloro-tungstate(IV) complex ion, [WCl₆]²⁻. researchgate.netresearchgate.netresearchgate.net This species is sensitive to oxide impurities, which can convert it to oxychloro-species. researchgate.netresearchgate.net Anodic dissolution of tungsten metal in these melts directly produces [WCl₆]²⁻ ions. researchgate.netresearchgate.net

The [WCl₆]²⁻ ion can be electrochemically oxidized to the corresponding W(V) species, [WCl₆]⁻. researchgate.netresearchgate.net The reduction of W(IV) in these melts is a multi-step process. A single reduction wave corresponding to the generation of W(II) is often observed, which is considered an irreversible, diffusion-controlled process. researchgate.net Some studies suggest a stepwise reduction from W(V) to W(IV), then to W(II), and finally to W(0). researchgate.net

In contrast, in Lewis acidic 1-ethyl-3-methylimidazolium (B1214524) chloride-aluminum chloride (EMIC–AlCl₃) ionic liquid at 80°C, WCl₄ was found to be electrochemically stable, with its cyclic voltammogram being nearly identical to that of the blank electrolyte, indicating no reduction occurs within the electrochemical window of the solvent. kyoto-u.ac.jp

| Environment | Tungsten(IV) Species | Redox Process | Product(s) | Reference |

|---|---|---|---|---|

| Molten Alkali Chlorides | [WCl₆]²⁻ | Oxidation | [WCl₆]⁻ (W(V)) | researchgate.netresearchgate.net |

| Molten Alkali Chlorides | [WCl₆]²⁻ | Reduction | W(II) species, W(0) | researchgate.netresearchgate.net |

| EMIC–AlCl₃ Ionic Liquid | WCl₄ | Reduction | No reaction observed | kyoto-u.ac.jp |

Chalcogenide Reactivity

This compound reacts with various chalcogen-containing compounds, particularly those with sulfur and selenium, to yield adducts or serve as a precursor for tungsten chalcogenide nanomaterials.

With simple alkyl sulfides like dimethyl sulfide (Me₂S) and ethyl sulfide (Et₂S), WCl₄ forms simple, unstable adducts with the general formula WCl₄·2L. scholaris.ca These adducts are useful as intermediates in synthesizing other W(IV) compounds. cdnsciencepub.comresearchgate.net

In materials synthesis, WCl₄ is a key precursor for producing tungsten diselenide (WSe₂) nanosheets. In a typical synthesis, WCl₄ is dissolved in dodecylamine (B51217) and heated, followed by the injection of a selenium source like di-tert-butyl diselenide (tBu₂Se₂). amazonaws.com This hot-injection method leads to the formation of crystalline WSe₂ nanosheets. amazonaws.comusc.edu Reactions of WCl₄ with selenium in the presence of oleylamine (B85491) have also been used to produce ternary copper tungsten selenide (B1212193) (Cu₂WSe₄) nanoparticles. researchgate.net

The reaction between WCl₄ and triphenylphosphine sulfide or selenide has been investigated, leading to the formation of complexes that were ultimately identified as polynuclear W(V) species, indicating a complex redox process. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Synthesis of Mixed Halide-Chalcogenide Tungsten Cluster Complexes

The synthesis of mixed halide-chalcogenide tungsten cluster complexes represents a significant area of research in inorganic chemistry, driven by the potential for novel materials with interesting electronic and catalytic properties. However, the direct use of this compound (WCl₄) as a starting material for the synthesis of these complex clusters is not extensively documented in prominent research literature.

Typically, the assembly of tungsten-chalcogenide clusters, which may also incorporate halides, commences from different tungsten precursors. For instance, higher nuclearity clusters such as hexatungsten dodecachloride (W₆Cl₁₂) are often employed. These larger cluster precursors can be reacted with chalcogen sources to substitute halide ligands with chalcogen atoms, leading to the formation of mixed halide-chalcogenide cores. Another common approach involves high-temperature solid-state reactions, where elemental tungsten, a chalcogen, and a halogen source are combined.

While WCl₄ is a key intermediate in the reduction of tungsten hexachloride (WCl₆) and serves as a precursor for various tungsten compounds, its direct application in the systematic build-up of discrete mixed halide-chalcogenide cluster complexes appears to be a less common synthetic route. Research into the synthesis of related molybdenum clusters, such as those derived from Mo₃SSe₆Br₄ and W₃SSe₆Br₄, has relied on high-temperature elemental synthesis rather than starting from a simple tetrachloride. researchgate.net Similarly, the template-assisted assembly of complex tungsten-iron-sulfur/selenium clusters has been achieved using organometallic tungsten-sulfide precursors like [(Tp*)WS₃]¹⁻, rather than WCl₄. nih.gov

Further investigation is required to explore potential pathways that might utilize the reactivity of this compound for the controlled synthesis of mixed halide-chalcogenide tungsten clusters.

Reactions with Hydrogen Sulfide

The reaction of this compound and its derivatives with hydrogen sulfide (H₂S) provides a route to tungsten sulfide compounds, which are of significant interest, particularly as catalysts and materials for electronic applications.

A direct reaction between this compound and hydrogen sulfide can lead to the formation of tungsten disulfide (WS₂) and hydrogen chloride (HCl), as shown in the following equation:

WCl₄ + 2 H₂S → WS₂ + 4 HCl doi.org

This reaction represents a fundamental process for the conversion of a tungsten halide to a tungsten sulfide.

More detailed mechanistic investigations have been conducted on organometallic derivatives of this compound. The reaction of pentamethylcyclopentadienyl this compound (Cp*WCl₄) with hydrogen sulfide has been studied under different conditions, yielding various sulfur-containing tungsten clusters. acs.orgacs.org

When the reaction of CpWCl₄ with H₂S is carried out in the presence of air, a mixture of known dinuclear tungsten sulfide compounds is formed. acs.org These products are [CpW(S)]₂(μ-S)₂ and [CpW(S)]₂(μ-S₂). acs.org However, when a base such as triethylamine (B128534) (NEt₃) is added to the reaction mixture, a different product is obtained. In this case, the reaction of CpWCl₄ and H₂S yields the trisulfido anion, [Cp*W(S)₃]⁻. acs.orgacs.org This demonstrates that the reaction pathway and the final tungsten sulfide product can be controlled by the reaction conditions, such as the presence of an acid-scavenging base. acs.org

The findings from these reactions are summarized in the table below.

Table 1: Reactions of this compound Derivatives with Hydrogen Sulfide

| Reactant | Co-reagent/Condition | Product(s) | Source(s) |

|---|---|---|---|

| WCl₄ | H₂S | WS₂ + HCl | doi.org |

| Cp*WCl₄ | H₂S / air | [CpW(S)]₂(μ-S)₂ and [CpW(S)]₂(μ-S₂) | acs.org |

| Cp*WCl₄ | H₂S / NEt₃ | [Cp*W(S)₃]⁻ | acs.orgacs.org |

Structural Elucidation and Spectroscopic Characterization Techniques

Polymeric Structure Analysis

Unlike many simple metal tetrachlorides, tungsten(IV) chloride does not exist as a discrete monomeric molecule in the solid state. Instead, it adopts a polymeric structure, which has been elucidated through detailed structural analysis. nih.govwikipedia.org

In its solid, crystalline form, this compound is a polymeric compound consisting of linear chains of tungsten atoms. nih.govwikipedia.org Each tungsten(IV) ion is in a distorted octahedral coordination environment. researchgate.netsoton.ac.uk These octahedra share edges to form the one-dimensional polymeric chains. researchgate.netresearchgate.net Crystallographic studies have shown that WCl₄ crystallizes in the monoclinic C2/m space group. researchgate.netresearchgate.net The structure is composed of two WCl₄ ribbons that extend in the (0, 1, 0) direction. researchgate.netresearchgate.net

The polymeric chain of WCl₄ is held together by bridging chloride ligands. Of the six chloride ligands surrounding each tungsten center, four act as bridging ligands, connecting it to adjacent tungsten atoms. nih.govwikipedia.org This leaves two terminal chloride ligands on each tungsten atom. The W-Cl bond distances vary, with lengths ranging from approximately 2.29 to 2.53 Å, reflecting the different roles of the chloride ions as either terminal or bridging ligands. researchgate.netresearchgate.net There are three distinct crystallographic sites for the chloride ions. Two of these sites involve chloride ions in a 2-coordinate, water-like geometry, bridging two equivalent tungsten atoms, while the third site is a terminal chloride bonded to a single tungsten atom. researchgate.net

A defining characteristic of the polymeric structure of this compound is the presence of alternating short and long distances between adjacent tungsten atoms along the chain. nih.govsoton.ac.uk Single-crystal X-ray diffractometry has precisely determined these separations. The shorter W-W distance is approximately 2.688 Å, which is indicative of a direct metal-metal bond. nih.gov In contrast, the longer W-W separation is about 3.787 Å, a distance considered to be non-bonding. nih.gov This alternating pattern of bonding and non-bonding interactions is a crucial feature of its unique polymeric architecture.

Electronic Structure Determination and Bonding Investigations

Tungsten(IV) is a d² ion, and in the polymeric structure of WCl₄, the compound is diamagnetic. nih.govwikipedia.org This diamagnetism arises from the pairing of the two d-electrons in the tungsten-tungsten bond. The formation of this metal-metal bond is a key aspect of its electronic structure, and the short W-W distance of 2.688 Å is strong evidence for this interaction. nih.gov The acute W-Cl-W angle of 69.4(2)° within the edge-sharing bioctahedra further supports the presence of a strong W-W bond.

Theoretical studies using density-functional theory have been employed to investigate the electronic structure of octahedral tungsten chloride clusters, providing deeper insight into the bonding within these complex systems.

Advanced Spectroscopic Characterization (e.g., IR, UV-Vis, EPR, NMR)

A range of spectroscopic techniques has been applied to characterize WCl₄ and its derivatives.

Infrared (IR) Spectroscopy : Far-infrared spectroscopy has been used to study dimeric this compound alkoxide derivatives, such as W₂Cl₄(OR)₄(ROH)₂. acs.org These studies provide information on the vibrational modes of the W-Cl and W-O bonds.

UV-Vis Spectroscopy : The electronic absorption spectra of tungsten(IV) complex ions, such as [WCl₆]²⁻, have been recorded in molten salt media at high temperatures. researchgate.net Additionally, the UV-Vis spectra of adducts like WCl₄(dme) (where dme is 1,2-dimethoxyethane) have been assigned through electronic structure studies, which also explored the preferential trans configuration of related diethyl ether adducts. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy : As a d² system with paired electrons, solid this compound is diamagnetic and therefore EPR silent. nih.govwikipedia.orgnih.gov EPR spectroscopy is, however, a critical tool for studying paramagnetic tungsten species, such as W(V) (a d¹ system), which can be formed through oxidation of W(IV). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : While the polymeric and paramagnetic nature of many tungsten compounds complicates NMR studies, the technique has been successfully applied to diamagnetic adducts. For instance, ¹H NMR spectra have been reported for the adducts WCl₄(OEt₂)₂ and WCl₄(dme). rsc.org The ¹H NMR spectrum of WCl₄(dme) in toluene-d₈ shows signals at 9.93 ppm and 0.77 ppm. rsc.org For WCl₄(OEt₂)₂, signals are observed at 14.42 ppm (quartet) and 5.08 ppm (triplet). rsc.org

Single Crystal X-ray Diffraction Studies of this compound Adducts and Derivatives

Single-crystal X-ray diffraction has been indispensable for determining the precise molecular structures of not only polymeric WCl₄ itself but also its various adducts and derivatives. These studies confirm the coordination geometry and reveal detailed bond lengths and angles.

Notable examples include:

Polymeric (WCl₄)ₓ : The structure, as detailed in section 4.1, was determined by single-crystal X-ray diffractometry, revealing the chain of edge-sharing bioctahedra with alternating W-W distances.

WCl₄(Et₂O)₂ : The structure of bis(diethyl ether)this compound was confirmed by single-crystal X-ray analysis, showing a hexacoordinated tungsten center in an octahedral environment with the two diethyl ether molecules coordinated in a trans arrangement. nih.gov

WCl₄(dme) : The 1,2-dimethoxyethane (B42094) adduct has also been characterized by X-ray diffraction, providing detailed structural parameters. rsc.org

WCl₄(MeCN)₂ : The bis(acetonitrile) adduct is another example where the molecular structure has been established through crystallographic methods.

WCl₄·2PPh₃ : The reaction of WCl₄Y (Y=O, S, Se) with triphenylphosphine (B44618) yields tetrachlorobis(triphenylphosphine)tungsten(IV), whose centrosymmetric structure was determined by X-ray crystallography, showing a W-P distance of 2.629(6) Å and W-Cl distances of 2.320(5) and 2.344(6) Å. rsc.org

The data from these crystallographic studies are summarized in the table below.

| Compound | Crystal System | Space Group | Key Structural Features |

| (WCl₄)ₓ | Monoclinic | C2/m | Polymeric chains of edge-sharing octahedra; Alternating W-W distances (2.688 Å and 3.787 Å). nih.gov |

| WCl₄(Et₂O)₂ | Monomeric, octahedral geometry; trans-coordinated diethyl ether ligands. nih.gov | ||

| WCl₄(dme) | Monomeric, octahedral geometry; Chelating dme ligand. rsc.org | ||

| WCl₄·2PPh₃ | Monoclinic | P2₁/n | Monomeric, centrosymmetric; Two equivalent W-Cl distances; W-P distance of 2.629(6) Å. rsc.org |

Catalytic Applications and Reaction Mechanisms

Polymerization Catalysis

Tungsten-based catalysts, often derived from tungsten halides like WCl₄ and its common precursor WCl₆, are pivotal in the field of polymer synthesis through metathesis reactions. These systems are capable of polymerizing a range of monomers with high efficiency and, in many cases, with remarkable control over the polymer's structure.

Tungsten(IV) chloride is an important component of catalytic systems for the Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins. acs.org ROMP is a chain-growth polymerization that converts strained cyclic alkenes into linear polymers, conserving the carbon-carbon double bonds from the monomer in the polymer backbone. wikipedia.org While well-defined tungsten alkylidene complexes are often used for living ROMP, classical catalyst systems frequently employ tungsten halides, including WCl₄ or, more commonly, WCl₆ in combination with a co-catalyst. wikipedia.orgrsc.org WCl₄ can be prepared by the reduction of WCl₆, and its use as a starting reagent is common in the synthesis of ROMP catalysts. acs.org

The general mechanism for ROMP involves a transition metal alkylidene complex that reacts with a cyclic olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal alkylidene, which propagates the polymerization. wikipedia.org

A variety of cyclic olefins undergo ROMP with tungsten-based catalysts, demonstrating the versatility of this method.

Table 1: Examples of Cyclic Olefins Polymerized by Tungsten-Based ROMP Catalysts

| Monomer | Resulting Polymer |

| Norbornene | Polynorbornene |

| Cyclooctene | Polycyclooctenamer |

| 1,5-Cyclooctadiene | Polybutadiene |

| Cyclopentene | Polypentenamer |

| Dicyclopentadiene | Polydicyclopentadiene |

This table provides examples of monomers commonly used in tungsten-catalyzed ROMP and the corresponding polymers formed.

The polymerizability of these monomers is often related to their ring strain, which provides the thermodynamic driving force for the ring-opening process. rsc.org

This compound-based systems have shown remarkable efficacy in the stereoregular polymerization of acetylenic monomers, particularly diphenylacetylenes. In the presence of a co-catalyst, such as tetraphenyltin (B1683108) (Ph₄Sn) or other reducing agents, WCl₄ induces a ring-expansion polymerization to produce cis-stereoregular cyclic poly(diphenylacetylene)s. These reactions can yield polymers with high number-average molar masses (Mₙ), ranging from 20,000 to 250,000, in good yields.

This catalytic system is notably tolerant of polar functional groups, such as esters, which are often problematic for traditional WCl₆–Ph₄Sn and TaCl₅–based systems. The stereoselectivity towards the cis-conformation is a key feature, leading to helical polymer structures. nih.gov While WCl₆-based systems are also known to produce cis-transoidal helical poly(phenylacetylene), the WCl₄ system is particularly effective for producing cyclic polymers from diphenylacetylene (B1204595) derivatives. nih.govwikipedia.org

The mechanisms of olefin and alkyne metathesis, the fundamental reactions underlying ROMP and acetylenic polymerization, are distinct but both rely on the formation of metal-carbon multiple bonds.

Olefin Metathesis (Chauvin Mechanism): The widely accepted Chauvin mechanism for olefin metathesis involves the reaction of a metal carbene (alkylidene) complex with an olefin. wikipedia.org This leads to a metallacyclobutane intermediate through a [2+2] cycloaddition. A subsequent, productive retro-[2+2] cycloaddition breaks open the metallacycle to form a new olefin and a new metal carbene, thus propagating the metathesis reaction. wikipedia.org

Alkyne Metathesis (Katz and Schrock Mechanism): For alkyne metathesis, the active species is a metal carbyne (alkylidyne) complex. The mechanism proceeds through the formation of a metallacyclobutadiene intermediate via a [2+2] cycloaddition between the metal carbyne and an alkyne. youtube.comwikipedia.org This intermediate can then cleave in a different manner to release a new alkyne and regenerate a metal carbyne, driving the catalytic cycle. Molybdenum and tungsten alkylidyne complexes are well-investigated catalysts for these reactions. youtube.comicmpp.ro

Ring-Expansion Polymerization of Diphenylacetylenes: The polymerization of diphenylacetylenes by WCl₄/Ph₄Sn is proposed to occur via a ring-expansion pathway. Mass spectrometric analysis of the oligomeric intermediates suggests that the chain propagates through a series of [2+2] cycloadditions followed by retro-[2+2] steps, which maintains the cis-configuration throughout the polymerization process. The octahedral geometry of the tungsten center is believed to constrain the monomer addition, leading to the high stereoselectivity.

The activity of tungsten chloride catalysts in polymerization is heavily dependent on the presence of co-catalysts. These agents can act as alkylating agents, reductants, or Lewis acids that activate the tungsten precursor.

Table 2: Co-Catalyst Systems for Tungsten Chloride-Based Polymerization

| Tungsten Precursor | Co-Catalyst | Reaction Type | Function of Co-Catalyst |

| WCl₆ | Tetramethyltin (SnMe₄) | ROMP | Alkylating agent, forms active tungsten alkylidene species. rsc.org |

| WCl₄ | Tetraphenyltin (Ph₄Sn) | Acetylene (B1199291) Polymerization | Arylating agent and/or reductant, generates active tungsten species. nih.gov |

| WCl₄ | Gallium, Tin, Antimony | Pre-synthesis of WCl₄ | Reductant for converting WCl₆ to WCl₄. nih.govalevelchemistry.co.uk |

| WCl₆ | Organosilicon Reductants | Alkene Metathesis | Reduces W=O species to generate active sites at low temperatures. nih.gov |

The synergistic effect between the tungsten center and the co-catalyst is crucial for initiating catalysis. The co-catalyst facilitates the formation of the catalytically active low-valent tungsten alkylidene or alkylidyne species from the more stable halide precursor. For instance, in the WCl₆/SnMe₄ system, the tin compound is believed to alkylate the tungsten center, which then undergoes alpha-hydride elimination to form the initial tungsten carbene necessary for ROMP. Similarly, for WCl₄-catalyzed acetylene polymerization, the co-catalyst is essential for generating the active species that initiates the polymerization cascade. nih.gov This synergy allows for catalysis to occur under milder conditions and can influence the selectivity and efficiency of the reaction.

Activation: this compound itself is generally considered a pre-catalyst. Activation involves its conversion into a catalytically active species, typically a low-valent organometallic complex. This is often achieved by reduction and/or alkylation via a co-catalyst. For example, low-valent tungsten species can be generated from WCl₆ (which is readily reduced to WCl₄) and an organosilicon reductant. nih.govchemimpex.com This reduction process is key to creating the electron-rich metal center required for metathesis. For silica-supported tungsten oxo catalysts, organosilicon reductants have been shown to enable low-temperature activation, generating a high number of active sites. nih.gov

Deactivation: Tungsten-based metathesis catalysts are sensitive to various deactivating agents and pathways.

Poisoning: Trace amounts of water, oxygen, or other protic substances can react with the highly electrophilic and oxophilic tungsten center, leading to irreversible decomposition of the active species. nih.gov

Formation of Stable Complexes: Under high chloride concentrations, the formation of stable and less reactive metal-chlorocomplexes can occur, leading to catalyst deactivation.

Aggregation: Low-valent tungsten species can be prone to aggregation, which reduces the number of accessible catalytic sites. chemimpex.com

Side Reactions: In some systems, competing reactions can lead to the formation of inactive tungsten species. For example, in the synthesis of N-aryl-2,3,4,5-tetraarylpyrroles catalyzed by a WCl₆-based system, catalyst deactivation via α-enediamido formation was a competing pathway observed with other metals, which the tungsten system successfully overcame. chemimpex.com

In some cases, deactivated catalysts can be reactivated. For example, silica-supported tungsten catalysts poisoned by oxygen or water have been successfully reactivated by treatment with an organosilicon reductant. nih.gov

Applications in Organic Synthesis

Beyond its prominent role in polymerization, this compound is a valuable precursor and reagent in broader organic synthesis, facilitating various transformations. It serves as a key starting material for the synthesis of a multitude of organotungsten complexes that are the active catalysts in many reactions. acs.org

Its applications include:

Precursor for Organometallic Reagents: WCl₄ is a common synthon for creating other important tungsten compounds. For example, it reacts with sodium cyclopentadienide (B1229720) to form tungstenocene dichloride (Cp₂WCl₂), a versatile starting material for other tungstenocene derivatives. wikipedia.org It is also a key starting material in the synthesis of multiply bonded ditungsten complexes and tungsten clusters. acs.org

Catalysis of Cycloaddition Reactions: Low-valent tungsten species, often generated in situ from precursors like WCl₄ or WCl₆, can catalyze cycloaddition reactions. For instance, a system of WCl₆ and an organosilicon reductant effectively catalyzes the [2+2+1]-cycloaddition of diarylacetylenes and azobenzene (B91143) to form N-phenyl-2,3,4,5-tetraarylpyrroles. chemimpex.com The initial step involves the reduction of WCl₆ to a transient low-valent "WCl₃" species, highlighting the importance of the reduced tungsten center. chemimpex.com

Alkene Isomerization: Low-valent tungsten catalysts, accessible from precursors such as W(CO)₆ and related halide complexes, are effective for alkene isomerization. rsc.org These reactions are synthetically powerful as they allow for the conversion of readily available terminal olefins into more valuable internal olefins. By tuning the ligand environment, it is possible to control the stereoselectivity of the isomerization, yielding either the E- or Z-isomer. rsc.org

Chlorination of Organic Compounds: WCl₄ can be employed as a chlorinating agent for certain organic substrates, providing a pathway for the synthesis of complex chlorinated molecules.

The utility of WCl₄ in organic synthesis often stems from its ability to act as a gateway to lower-valent tungsten chemistry, where the true catalytic activity resides. Its reduction, either prior to or during a reaction, unlocks a rich field of transformations beyond polymerization.

Low-Valent Tungsten Redox Catalysis

While high-valent tungsten compounds (e.g., +6 oxidation state) are well-known for their role in fixed-oxidation-state catalysis like alkene metathesis, low-valent tungsten (e.g., +0) offers a different reactivity profile dominated by redox reactions such as oxidative addition and reductive elimination. nih.gov This capability has opened new avenues for catalytic transformations. nih.govsemanticscholar.org Low-valent tungsten redox catalysis has been successfully applied to a range of reactions, including alkene isomerization, hydrogenation, allylic substitution, and hydroboration. nih.govrsc.org The W(0)/W(II) redox cycle is central to this reactivity, characterized by the metal center's ability to fluctuate between 6-coordinate octahedral and 7-coordinate geometries. nih.govspringernature.com This geometric flexibility is a key factor in facilitating the various steps of complex catalytic cycles. nih.govsemanticscholar.org

Isomerization and Carbonylative Functionalization of Alkenes

A significant achievement in low-valent tungsten catalysis is the controlled isomerization and subsequent functionalization of alkenes. nih.gov Research has demonstrated that simple tungsten precatalysts, such as tungsten hexacarbonyl (W(CO)₆), can effectively catalyze the tandem isomerization and hydrocarbonylation of alkenes. nih.govnih.gov This process allows for the functionalization of alkenes at internal, unactivated positions, a challenging transformation in organic synthesis. nih.govnih.gov

The catalytic cycle typically involves the isomerization of an alkene to different internal positions, followed by a selective carbonylation reaction. nih.gov The regioselectivity of the functionalization is often controlled by a directing group on the substrate, which coordinates to the tungsten center. nih.govspringernature.com The unique ability of the W(0)/W(II) redox couple to manage changes between 6- and 7-coordinate geometries is crucial for allowing the isomerization to proceed across multiple positions and halt at a specific internal site for functionalization. nih.govchemrxiv.org This methodology has been shown to be effective for a range of substrates, including those with 1,1- and 1,2-disubstituted alkenes. semanticscholar.org

Table 1: Substrate Scope for Tungsten-Catalyzed Isomerization-Hydrocarbonylation nih.govsemanticscholar.org

| Substrate Description | Product Yield |

| Terminal alkene with α-monosubstitution | High yield |

| α,α-disubstituted alkenyl amide | Lower yield |

| (S)-allylglycine derivative | High yield, 98% ee retained |

| 1,1-disubstituted alkene | Effective |

| 1,2-disubstituted alkene | Effective |

| Substrate with primary alkyl chloride | Well-tolerated |

| Substrate with a second, distal alkene | Well-tolerated |

Yields are based on isolated products from reactions typically run using W(CO)₆ (20 mol%) in toluene (B28343) with 1 atm of CO for 24–72 hours. nih.gov

Oxidative Addition and Reductive Elimination Cycles

The foundation of low-valent tungsten redox catalysis lies in the W(0)/W(II) cycle, which proceeds through oxidative addition and reductive elimination steps. nih.govsemanticscholar.org This cycle is distinct from the fixed-oxidation-state mechanisms of high-valent tungsten catalysts. nih.gov

The process can be initiated by the oxidative addition of a substrate's N-H or C-H bond to the low-valent tungsten(0) center, forming a seven-coordinate tungsten(II)-hydride intermediate. nih.govspringernature.com This step increases the oxidation state of the metal from 0 to +2. Following this, a series of steps including migratory insertion and β-hydride elimination can occur, facilitating alkene isomerization. nih.gov The cycle is completed by reductive elimination, where a new bond is formed (e.g., C-N or C-C), and the tungsten center is reduced back to its W(0) state, releasing the functionalized product. springernature.comyoutube.com The facile nature of these transformations at the 7-coordinate W(II) center is attributed to the spatial proximity of the ligands and favorable non-bonding interactions. nih.gov Computational and experimental studies have helped to illuminate the potential intermediates and showcase the utility of the 7-coordinate W(II) geometry in these challenging catalytic functionalizations. semanticscholar.orgchemrxiv.org

Precursor for Advanced Catalytic Materials

This compound is a valuable and versatile precursor for the synthesis of a variety of advanced tungsten-based materials with significant catalytic and electronic applications. chemimpex.comsmolecule.com Its stability and reactivity make it an excellent starting point for producing materials with controlled morphologies and properties. chemimpex.com

One key application is in the preparation of highly conductive two-dimensional materials. WCl₄ is used as a reactant to synthesize tungsten diselenide (WSe₂) nanosheets, which are promising for applications in next-generation electronics. smolecule.comsigmaaldrich.comsigmaaldrich.com

Furthermore, WCl₄ serves as a molecular precursor in non-hydrolytic sol-gel methods to produce tungsten oxides (WOₓ). rsc.org By using WCl₄ in a reaction with diisopropyl ether, it is possible to synthesize WOₓ materials with a distinct rod-like morphology. rsc.org These tungsten oxides are investigated as catalysts for applications such as photocatalytic water splitting for oxygen evolution. rsc.org

WCl₄ is also employed in creating heterogeneous catalysts. It can be anchored onto functionalized supports like mesoporous silica (B1680970) (SBA-15) to create efficient and reusable catalysts for organic synthesis. rsc.org For instance, a W(IV) complex supported on functionalized SBA-15 has been shown to catalyze the diastereoselective synthesis of 2-azapyrrolizidine alkaloid scaffolds. rsc.org Additionally, WCl₄ is a precursor for creating W(IV)-containing polyhedral oligomeric silsesquioxane (POSS), which serves as a soluble model catalyst for comparison with heterogeneous tungsten oxides in oxidation reactions. tandfonline.com

Table 2: Advanced Materials Synthesized from this compound Precursor

| Precursor | Product Material | Morphology/Type | Application |

| This compound | Tungsten Diselenide (WSe₂) | Nanosheets | Electronics smolecule.comsigmaaldrich.com |

| This compound | Tungsten Oxide (WOₓ) | Rod-like | Photocatalysis rsc.org |

| This compound | W(IV)/NNBIA–SBA-15 | Heterogeneous Catalyst | Organic Synthesis rsc.org |

| This compound | W(IV)-heptaisobutyl POSS | Homogeneous Model Catalyst | Oxidation Studies tandfonline.com |

| This compound | Triply bonded ditungsten phosphine (B1218219) complexes | Molecular Complex | Catalysis Research smolecule.com |

Applications in Advanced Materials Science and Nanotechnology

Precursor for Tungsten-Based Nanosheet Synthesis (e.g., WSe₂)

Tungsten(IV) chloride is identified as a precursor reactant for the preparation of tungsten-based nanosheets, such as the highly conductive tungsten diselenide (WSe₂) nanosheets. sigmaaldrich.com These two-dimensional (2D) materials, part of the transition metal dichalcogenide family, are of significant interest for their electronic and photocatalytic properties. chemistryviews.org

While various tungsten precursors can be used for WSe₂ synthesis, including tungsten hexachloride (WCl₆) and tungsten hexacarbonyl (W(CO)₆) in colloidal and chemical vapor deposition (CVD) methods, WCl₄ offers a direct route to tungsten(IV)-based materials. chemistryviews.orgresearchgate.net The synthesis of WSe₂ often involves the reaction of a tungsten source with a selenium source at elevated temperatures. acs.org For instance, a common method for producing WSe₂ nanosheets is through a simple colloidal technique involving tungsten and selenium precursor solutions. chemistryviews.org In other CVD approaches, tungsten foil and selenium tetrachloride (SeCl₄) have been used to grow vertically oriented WSe₂ nanosheets directly on the foil. acs.org

The resulting WSe₂ nanosheets have demonstrated high efficiency as catalysts, for example, in the conversion of benzylamines to benzylimines under visible-light irradiation, with yields reaching up to 100%. chemistryviews.org The photocatalytic mechanism involves the creation of electron-hole pairs on the WSe₂ surface, leading to the generation of superoxide (B77818) radicals that drive the oxidative coupling reaction. chemistryviews.org

Formation of Tungsten Nanoparticles

This compound is utilized in nanotechnology for the production of tungsten nanoparticles (WNPs). chemimpex.com These nanoparticles are investigated for a range of applications in fields such as catalysis, electronics, and medical imaging. chemimpex.com

Solution precipitation routes have been developed for synthesizing tungsten-based nanoparticles, including simple tungsten oxides (WOₓ), from WCl₄. nih.gov Research has shown that the properties of the resulting nanoparticles are influenced by factors like the crystallization temperature and the solvents used during the synthesis process. nih.gov An improved synthesis technique has been developed for producing suspended tungsten nanoparticles from tungsten halide salts, which can be applied to WCl₄. labpartnering.org This method allows for the creation of nanometer-scale, monodisperse particles stabilized by a coordinating solvent like tetrahydrofuran (B95107), avoiding the need for additional surfactants. labpartnering.org A key advantage of this process is that it can be performed at room temperature. labpartnering.org The typical size of tungsten particles synthesized through this method ranges from 5 to 20 nm. labpartnering.org

| Precursor | Synthesis Method | Particle Size | Key Features | Reference |

|---|---|---|---|---|

| This compound (WCl₄) | Solution Precipitation | Not specified | Properties influenced by temperature and solvents. | nih.gov |

| Tungsten Halide Salts (incl. WCl₄) | Room Temperature Reduction | 5 - 20 nm | Monodisperse particles; stabilized by coordinating solvents without surfactants. | labpartnering.org |

Chemical Vapor Deposition (CVD) Precursor for Thin Films in Microelectronics

In the semiconductor industry, this compound plays a role in chemical vapor deposition (CVD), a process for creating the thin films essential for microelectronic devices. chemimpex.com CVD is a widely used technique that offers advantages like good step coverage, high deposition rates, and scalability. harvard.edu

While tungsten hexafluoride (WF₆) has been a common precursor for tungsten CVD, its corrosive byproduct, hydrogen fluoride, can damage substrates and the residual fluorine can negatively impact device performance. harvard.edu This has driven research into fluorine-free precursors. Tungsten hexacarbonyl (W(CO)₆) is one such alternative, but it also has disadvantages related to its toxicity and vapor pressure control. harvard.edu

Chlorine-based precursors like tungsten(V) chloride (WCl₅) and WCl₄ are also investigated for fluorine-free deposition of tungsten-based thin films. chemimpex.comsci-hub.se WCl₅ is noted for its higher vapor pressure compared to tungsten hexachloride (WCl₆), which aids in precursor delivery. sci-hub.se WCl₄ is specifically mentioned for its use in depositing thin films for microelectronics. chemimpex.com These precursors can be used to deposit not just pure tungsten but also materials like tungsten nitride (WNx) and tungsten oxide (WOx). harvard.edugoogle.com For example, tungsten nitride thin films are crucial as barrier layers to prevent the diffusion of copper in microelectronic circuits. harvard.educambridge.org

Synthesis of Diverse Tungsten Compounds and Derivatives

This compound is a valuable starting material for the synthesis of a variety of other tungsten compounds and derivatives. chemimpex.com Its reactivity allows for the creation of more complex molecules and materials with specific functionalities.

One notable reaction is the reduction of WCl₄ with sodium in the presence of tetrahydrofuran (thf), which yields a ditungsten(III) heptachloride derivative, [Na(thf)₃][W₂Cl₇(thf)₂]. wikipedia.orghandwiki.org This demonstrates its utility in accessing lower oxidation state tungsten cluster compounds.

Investigations in Tungsten Cluster Chemistry

Synthesis and Characterization of Hexanuclear Tungsten Chloride Clusters (e.g., [W₆Cl₁₂])

The structural architecture of hexanuclear tungsten clusters is a key determinant of their properties. Two primary geometries are observed: the face-capped octahedron and the edge-bridged octahedron. berkeley.eduberkeley.edu

Face-Capped Octahedral Geometry: This structure, often seen in molybdenum and some tungsten halides, is characterized by a [M₆X₈] core where eight inner ligands (X) cap the faces of a metal (M) octahedron. berkeley.eduberkeley.edu This arrangement typically accommodates 24 valence electrons involved in metal-metal bonding. berkeley.edu

Edge-Bridged Octahedral Geometry: Niobium and tantalum halides often adopt this structure with a [M₆X₁₂] core, where twelve inner ligands bridge the edges of the metal octahedron. berkeley.eduberkeley.edu These clusters are comparatively electron-deficient, with fewer electrons in metal-metal bonding orbitals. berkeley.edu W₆Cl₁₈ is a notable example of a group 6 halide that adopts this geometry, containing an edge-bridged octahedral [W₆Cl₁₂]⁶⁺ core with 18 valence electrons. berkeley.edu

The 18 Electron Rule is a useful guideline for predicting the stability of many organometallic complexes, suggesting a stable configuration is achieved when the sum of the metal's d-electrons and the electrons donated by the ligands equals 18. uomustansiriyah.edu.iq In clusters with strong field ligands, the energy gap (Δ₀) between the t₂g and e₉* orbitals is large, leading to filled bonding orbitals (t₂g) and empty antibonding orbitals (e₉*), favoring an 18-electron count. uomustansiriyah.edu.iqlibretexts.org However, exceptions exist, particularly for early transition metals or those with weak field ligands where the orbital energy gap is smaller. uomustansiriyah.edu.iqlibretexts.org

Table 1: Structural and Electronic Comparison of Hexanuclear Clusters

| Feature | Face-Capped Octahedron | Edge-Bridged Octahedron |

|---|---|---|

| Core Formula | [M₆X₈] | [M₆X₁₂] |

| Typical Metals | Mo, W | Nb, Ta, W (in W₆Cl₁₈) |

| Valence Electrons (Metal-Metal Bonding) | 24 berkeley.edu | 16-18 berkeley.eduberkeley.edu |

| Symmetry (Idealized) | Oₕ berkeley.edu | Oₕ berkeley.edu |

Ligand Substitution Chemistry of Cluster Cores

Ligand substitution is a fundamental reaction in which one ligand is exchanged for another without changing the metal's oxidation state. libretexts.orglibretexts.org This process is crucial for modifying the properties of cluster cores and synthesizing new materials. nih.gov The thermodynamics of the substitution depend on the relative strengths of the metal-ligand bonds and the stabilities of the incoming and outgoing ligands. libretexts.org

In the context of tungsten clusters, ligand substitution can be used to introduce new functionalities. For example, 3:1 site-differentiated cubane-type clusters can be prepared via ligand substitution reactions on a precursor complex. nih.gov The mechanisms for these reactions can range on a continuum between purely associative (where the incoming ligand binds first) and purely dissociative (where the outgoing ligand leaves first). libretexts.orglibretexts.org Associative pathways are common for 16-electron square planar complexes, while 18-electron octahedral complexes tend to favor dissociative mechanisms. libretexts.org

Characterization via single-crystal X-ray diffraction revealed different compositions depending on the reagents used. acs.orgacs.org

Using Na₂Se yielded a complex with the formula [W₆Se₇.₀Cl₁.₀(PEt₃)₆][Cl(CHCl₃)₆]. acs.orgacs.org

Using K₂Se resulted in a crystal containing a mixture of a 20-electron cluster, [W₆Se₇Cl(PEt₃)₆]⁺, and a 21-electron cluster, [W₆Se₆Cl₂(PEt₃)₆]⁺. acs.orgacs.org

In these structures, the bridging chlorine and selenium atoms are disordered over all the bridging ligand sites. acs.orgacs.org These compounds represent the first examples of molecular complexes containing mixed chloride-selenide tungsten clusters. acs.org The development of such mixed halide-chalcogenide clusters is significant, as octahedral tungsten chalcogenide clusters are generally more hydrolytically stable than their halide counterparts. nih.gov

Table 2: Characterized Mixed Chloride-Selenide Tungsten Clusters

| Compound Formula | Valence Electrons | Synthesis Note |

|---|---|---|

| [W₆Se₇.₀Cl₁.₀(PEt₃)₆][Cl(CHCl₃)₆] acs.orgacs.org | 20 acs.orgacs.org | Synthesized using Na₂Se. acs.orgacs.org |

Edge-Bridged Octahedral Tungsten Oxohalide Clusters

The investigation of tungsten cluster chemistry also includes oxohalide systems, where oxygen atoms are incorporated into the cluster core. These species bridge the gap between pure halide and oxide chemistry.

Further reaction with additional bismuth metal yields a mixture of soluble clusters, including the α-isomer and another isomer, [β-W₆O₆Cl₁₂]²⁻, in a roughly 5:7 ratio. berkeley.edunih.govacs.org These two isomers can be separated based on differences in the crystal morphology of their Bu₄N⁺ salts. berkeley.edunih.govacs.org

The two isomers possess the same D₃d symmetry but differ in the arrangement of the core oxygen and chlorine atoms. berkeley.eduberkeley.edunih.gov

[α-W₆O₆Cl₁₂]²⁻ : The six oxygen atoms bridge the edges between two opposing triangular faces of a trigonally compressed W₆ octahedron. berkeley.edunih.govacs.org

[β-W₆O₆Cl₁₂]²⁻ : The six oxygen atoms are located on the edges that make up two opposing triangular faces of a trigonally elongated W₆ octahedron. berkeley.edunih.govacs.org

Another significant product from the reaction with excess bismuth is [W₆O₇Cl₁₁]³⁻, which is related to the [β-W₆O₆Cl₁₂]²⁻ isomer by the formal substitution of a core Cl⁻ ion with an O²⁻ ion. berkeley.edunih.govacs.org

The electronic properties of these tungsten oxohalide clusters have been investigated using electrochemical methods and theoretical calculations. Cyclic voltammetry studies of the [α-W₆O₆Cl₁₂]²⁻ and [β-W₆O₆Cl₁₂]²⁻ isomers in acetonitrile (B52724) solution reveal two reversible one-electron reductions for each cluster. berkeley.edunih.govacs.org The α-isomer is noted to be slightly easier to reduce than the β-isomer. nih.govacs.org The related [W₆O₇Cl₁₁]³⁻ cluster shows a single reversible one-electron reduction in acetonitrile. berkeley.edunih.govacs.org

Density functional theory (DFT) calculations indicate that the two [W₆O₆Cl₁₂]²⁻ isomers are very close in energy, with the β-isomer being more stable by only 1.4 kcal/mol. nih.govacs.org This small energy difference is consistent with their co-formation during synthesis.

Table 3: Electrochemical Properties of Tungsten Oxohalide Clusters

| Cluster Ion | Redox Events (in Acetonitrile) | Notes |

|---|---|---|

| [α-W₆O₆Cl₁₂]²⁻ | Two reversible one-electron reductions berkeley.edunih.govacs.org | Slightly more easily reduced than the β-isomer. nih.govacs.org |

| [β-W₆O₆Cl₁₂]²⁻ | Two reversible one-electron reductions berkeley.edunih.govacs.org | Calculated to be 1.4 kcal/mol more stable than the α-isomer. nih.govacs.org |

Ditungsten Multiple Bond Chemistry

The chemistry of ditungsten species featuring multiple bonds is a rich and complex field. Within this area, tungsten(IV) chloride (WCl₄) serves as a critical starting material, primarily in the synthesis of ditungsten complexes with triple and quadruple bonds through reductive coupling reactions.

Synthesis of Triply and Quadruply Bonded Ditungsten Species

The synthesis of ditungsten complexes with triple and quadruple bonds often involves the reduction of higher oxidation state tungsten halides. This compound is a key precursor in these synthetic routes, undergoing reduction in the presence of appropriate ligands to yield dinuclear tungsten species with W-W multiple bonds.